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Compound of Interest

Compound Name: Retigabine

Cat. No.: B032265 Get Quote

For researchers and drug development professionals, this guide provides a comprehensive

comparison of novel Retigabine analogs, focusing on their potency and selectivity as Kv7

channel openers. Experimental data is presented in structured tables, and detailed

methodologies for key experiments are provided. Visual diagrams of signaling pathways and

experimental workflows are included to facilitate understanding.

Retigabine, a first-in-class neuronal potassium channel opener, demonstrated clinical efficacy

in treating epilepsy but was withdrawn from the market due to side effects.[1] This has spurred

the development of novel analogs with improved potency, selectivity, and safety profiles. These

analogs primarily target Kv7 (KCNQ) voltage-gated potassium channels, which are crucial

regulators of neuronal excitability.[2] Activation of these channels leads to a hyperpolarizing

shift in the cell membrane potential, thereby reducing neuronal firing and offering a therapeutic

mechanism for conditions like epilepsy.[2][3]

Head-to-Head Comparison of Potency
The potency of Retigabine and its novel analogs is typically quantified by their half-maximal

effective concentration (EC50) for activating specific Kv7 channel subtypes. The following table

summarizes the reported EC50 values for several promising analogs compared to the parent

compound, Retigabine. Lower EC50 values indicate higher potency.
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Compound Target Channel(s) EC50 (µM) Reference

Retigabine Kv7.2/7.3 ~1-2 [4][5]

SF0034 Kv7.2/7.3

~0.2 (five times more

potent than

Retigabine)

[6][7]

Compound 23a Kv7.2 0.08 ± 0.04 [5]

Compound 24a Kv7.2 0.63 ± 0.07 [5]

Compound 60 Kv7.2/7.3

More potent than

Retigabine (specific

EC50 not stated)

[6][8][9]

P-retigabine (P-RET) Kv7 channels
Similar to Retigabine

in vitro
[7]

NH29 Kv7.2, Kv7.2/7.3 14 ± 2 [10]

ICA-27243 Kv7.2/7.3 - [3]

Selectivity Profile of Novel Analogs
Improving subtype selectivity is a key goal in developing new Retigabine analogs to minimize

off-target effects.[11][12] Retigabine itself activates Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels,

but not Kv7.1.[3][13] Some novel analogs have been engineered to exhibit greater selectivity

for specific neuronal Kv7 subtypes.
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Compound Selective for Notes Reference

Retigabine
Kv7.2, Kv7.3, Kv7.4,

Kv7.5

Non-selective among

neuronal Kv7

subtypes.

[4]

Compound 10g KCNQ4, KCNQ5

Highly selective, does

not potentiate KCNQ1

and KCNQ2 channels.

[11]

SF0034 KCNQ2/3

More potent and

selective than

Retigabine.

[11]

RL648_81 KCNQ2/3

More potent and

selective than

Retigabine.

[11]

NH29 Kv7.2

Weakly increases

Kv7.4 currents and is

ineffective on Kv7.3

and Kv7.1.

[10]

Fasudil KCNQ4, KCNQ5

Does not affect

KCNQ2 and KCNQ2/3

currents.

[11]

Signaling Pathway and Mechanism of Action
Retigabine and its analogs exert their effects by binding to a hydrophobic pocket in the pore

domain of Kv7 channels.[14][15] This binding stabilizes the open conformation of the channel,

leading to an increased potassium current and hyperpolarization of the neuronal membrane.[3]

A key residue, a tryptophan in the S5 transmembrane segment, is crucial for the action of

Retigabine.[13][14]
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Caption: Mechanism of action of Retigabine analogs on Kv7 channels.

Experimental Protocols
The characterization of novel Retigabine analogs predominantly relies on electrophysiological

and fluorescence-based assays.

Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for directly measuring the activity of ion channels.

Objective: To determine the effect of compounds on the voltage-dependent activation of Kv7

channels.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells

are transiently or stably transfected with the cDNA encoding the desired human Kv7 channel

subunits (e.g., Kv7.2, Kv7.3, or a combination for heteromeric channels).[10][16]

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp

amplifier. Cells are held at a negative membrane potential (e.g., -80 mV).
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Voltage Protocol: A series of depolarizing voltage steps are applied to elicit outward

potassium currents. A typical protocol involves stepping the voltage from -90 mV to +60 mV

in 10 mV increments.[11]

Compound Application: The test compound (Retigabine analog) is applied to the

extracellular solution at various concentrations.

Data Analysis: The current-voltage (I-V) relationship is plotted, and the voltage at which half

of the channels are activated (V50) is determined. The EC50 is calculated from the

concentration-response curve of the shift in V50 or the increase in current amplitude.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b032265#head-to-head-comparison-of-novel-
retigabine-analogs-potency-and-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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